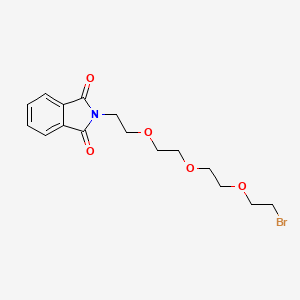
Bromo-PEG3-phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-PEG3-phthalimide is a compound that belongs to the family of PEGylated phthalimides. It consists of three distinct functional groups: bromine, polyethylene glycol (PEG), and phthalimide. This compound is known for its hydrophilicity and biocompatibility, making it a valuable tool in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG3-phthalimide can be synthesized through a series of chemical reactions involving the functionalization of phthalimide with polyethylene glycol and bromine. The synthesis typically involves the following steps:
Bromination: The addition of bromine to the PEG-phthalimide to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the PEGylation and bromination steps efficiently .
Chemical Reactions Analysis
Types of Reactions: Bromo-PEG3-phthalimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalimide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis of the compound.
Major Products:
Substitution Reactions: The major products are substituted PEG-phthalimide derivatives.
Hydrolysis: The major products are phthalimide and polyethylene glycol derivatives
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : Bromo-PEG3-phthalimide serves as a key building block in synthesizing complex molecules and conjugates .
Biology
- Bioconjugation Techniques : It is employed in bioconjugation methods to label proteins and other biomolecules effectively. This application is crucial for tracking biological processes and interactions .
Medicine
- Drug Development : The compound is utilized in drug research to modify the pharmacokinetics and pharmacodynamics of small molecule drugs. By enhancing solubility and stability, it plays a significant role in improving drug delivery systems .
- Targeted Protein Degradation : this compound is integral to developing PROTACs (PROteolysis TArgeting Chimeras), which are designed for targeted protein degradation. These compounds can selectively degrade proteins implicated in diseases such as cancer .
PROTAC Development
Recent studies have highlighted the effectiveness of this compound in creating PROTACs that target BET proteins for degradation. For instance, compounds like MZ1 utilize this linker to enhance the degradation efficacy of BRD4, demonstrating significant potential in cancer therapy .
Drug Delivery Systems
Research has shown that incorporating this compound into drug formulations improves their pharmacokinetic profiles significantly, leading to enhanced therapeutic outcomes in preclinical models .
Mechanism of Action
The mechanism of action of Bromo-PEG3-phthalimide involves its ability to modify the properties of molecules it is conjugated with. The bromine group allows for targeted substitution reactions, while the PEG moiety imparts hydrophilicity and biocompatibility. The phthalimide group provides stability and facilitates the conjugation process. These combined properties enable this compound to enhance the solubility, stability, and bioavailability of the conjugated molecules .
Comparison with Similar Compounds
- Bromo-PEG2-phthalimide
- Bromo-PEG4-phthalimide
- Phthalimide-PEG2-bromide
Comparison: Bromo-PEG3-phthalimide is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and biocompatibility. Compared to Bromo-PEG2-phthalimide and Bromo-PEG4-phthalimide, this compound offers improved solubility and stability, making it more suitable for certain applications. The presence of the bromine group also allows for versatile chemical modifications, distinguishing it from other PEGylated phthalimides .
Properties
IUPAC Name |
2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO5/c17-5-7-21-9-11-23-12-10-22-8-6-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEOLNBOFVBOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













